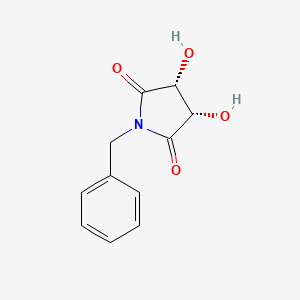

(3R,4S)-1-Benzyl-3,4-dihydroxy-2,5-pyrrolidinedione

Descripción

(3R,4S)-1-Benzyl-3,4-dihydroxy-2,5-pyrrolidinedione is a chiral pyrrolidinedione derivative characterized by a bicyclic lactam structure with hydroxyl groups at the 3R and 4S positions and a benzyl substituent at the N1 position.

Synthetic routes for related pyrrolidinediones involve diastereoselective hydroxylation or protection/deprotection strategies. For instance, describes the synthesis of (3S,4S)-1-benzyl-3,4-di-tert-butoxy-2,5-pyrrolidinedione via acid-catalyzed reactions, highlighting the use of protecting groups like tert-butoxy to stabilize hydroxyl moieties during synthesis . Such methods may be adaptable to produce the (3R,4S) isomer, though stereochemical control remains a critical challenge.

Propiedades

IUPAC Name |

(3S,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-8-9(14)11(16)12(10(8)15)6-7-4-2-1-3-5-7/h1-5,8-9,13-14H,6H2/t8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBMPGFJNIDMRR-DTORHVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(C(C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=O)[C@@H]([C@@H](C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352586 | |

| Record name | (3R,4S)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75112-74-2 | |

| Record name | (3R,4S)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(3R,4S)-1-Benzyl-3,4-dihydroxy-2,5-pyrrolidinedione is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₁H₁₁NO₄

- Molecular Weight : 221.21 g/mol

- CAS Number : 75112-74-2

The structure features a pyrrolidine ring with hydroxyl groups at the 3 and 4 positions, along with a benzyl group at the nitrogen atom. These functional groups contribute to its biological activity by facilitating various chemical interactions.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

2. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting metabolic pathways essential for microbial growth.

3. Neuroprotective Effects

Recent investigations suggest that this compound may offer neuroprotective benefits. It has been observed to enhance neuronal survival in models of neurodegeneration by modulating signaling pathways involved in cell survival and apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Neuroprotection : In a study involving neuroblastoma cells exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's.

- Antimicrobial Efficacy : A series of tests demonstrated that the compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective against Staphylococcus aureus and Escherichia coli.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups are pivotal in neutralizing reactive oxygen species (ROS), which play a significant role in cellular damage and aging.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

Comparative Analysis with Similar Compounds

The following table summarizes the similarities and differences between this compound and structurally similar compounds:

| Compound Name | Structure Features | Similarity Index |

|---|---|---|

| (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione | Similar dihydroxy structure but different stereochemistry | 0.98 |

| (3S,4S)-1-Benzyl-3,4-dihydroxy-2,5-pyrrolidinedione | Enantiomer with reversed stereochemistry | 0.97 |

| (3R)-1-Benzylpyrrolidine-3,4-diol | Lacks diketone functionality | 0.86 |

| (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol | Contains a diphenylmethanol moiety | 0.67 |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₁₁H₁₁NO₄

- Molecular Weight : 221.209 g/mol

- CAS Number : 1028903-71-0

The compound features a pyrrolidine ring with hydroxyl groups at the 3 and 4 positions, which contributes to its biological activity and reactivity in synthetic pathways.

Pharmaceutical Applications

- Antioxidant Properties :

- Potential as a Neuroprotective Agent :

- Role in Drug Design :

Synthetic Applications

- Intermediate in Organic Synthesis :

- Chiral Building Block :

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and improved cell viability compared to control groups treated with oxidative agents alone.

Case Study 2: Antioxidant Activity

In a comparative analysis of various compounds, this compound demonstrated superior antioxidant activity measured through DPPH radical scavenging assays. This suggests its potential incorporation into formulations aimed at reducing oxidative damage.

Análisis De Reacciones Químicas

Reduction to Dihydroxypyrrolidines

The pyrrolidinedione scaffold undergoes selective reduction to yield dihydroxypyrrolidines, which are valuable intermediates in asymmetric synthesis.

Reaction Conditions :

-

Reducing Agent : Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME)

-

Activator : Iodine (I₂) or sulfuric acid (H₂SO₄)

-

Stoichiometry : 3–4 equivalents of NaBH₄ per equivalent of dione

-

Temperature : 12–70°C (reflux conditions for 2–3 days)

Outcomes :

| Product | Yield | Enantiomeric Ratio (er) | Source |

|---|---|---|---|

| (3S,4S)-1-Benzyl-3,4-dihydroxypyrrolidine | 53.9% | >99:1 (R:S) |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of borohydride on the dione carbonyl groups, followed by protonation and ring closure. The benzyl group stabilizes intermediates through π-π interactions, enhancing stereochemical retention .

Functionalization of Hydroxyl Groups

The vicinal diol moiety undergoes protection/deprotection and etherification reactions.

Acetylation :

-

Reagents : Acetic anhydride, triethylamine (NEt₃)

-

Conditions : 0°C to room temperature, 4 hours

-

Product : (3R,4S)-1-Benzyl-3,4-diacetoxypyrrolidine-2,5-dione

Hydrolysis :

-

Reagents : NaOH (aqueous)

-

Conditions : Room temperature, 3 hours

Synthetic Utility in Heterocycle Formation

The compound serves as a precursor to fluorinated pyrrolidines and nucleobase analogs:

-

Fluorination : Reaction with Deoxo-Fluor® yields (3R,4R)-1-benzyl-4-fluoropyrrolidin-3-amine, a carbapenem antibiotic intermediate .

-

Crown Ether Synthesis : Condensation with polyethylene glycol derivatives forms chiral crown ethers for enantiomer recognition .

Stability and Reactivity Trends

Comparación Con Compuestos Similares

Stereoisomeric Variants

The stereochemistry of hydroxyl groups significantly influences the physicochemical and biological properties of pyrrolidinediones. Key stereoisomers include:

Key Differences :

- For example, (3R,4R)-configured compounds may exhibit different solubility profiles or metabolic stability due to steric effects .

- Synthetic Accessibility : The (3S,4S) isomer is commercially available, suggesting established synthetic protocols, whereas the (3R,4S) variant may require enantioselective methods or chiral resolution .

Functionalized Derivatives

- (3S,4S)-1-Benzyl-3,4-di-tert-butoxy-2,5-pyrrolidinedione : This derivative, described in , features tert-butoxy protecting groups instead of hydroxyls. Such modifications enhance stability during synthesis but reduce polarity, impacting solubility and bioavailability .

Research Findings and Implications

Computational Screening Insights

Virtual screening using AutoDock Vina and Lipinski’s Rule of Five prioritized pyrrolidinedione analogs with docking scores below −6.0 kcal/mol, suggesting that stereochemistry and hydroxyl positioning could critically influence binding to targets like the F3L protein in monkeypox .

Analytical Confirmation of Stereochemistry

underscores the importance of advanced analytical techniques (e.g., NOE analysis, LC-MS) in resolving stereochemical ambiguities in dihydroxy compounds. For instance, (3R,4R)-3,4-dihydroxy-2,2-dimethyl-5-phenylvaleric acid was confirmed via J-based configurational analysis, a approach applicable to validating the (3R,4S) configuration in the target compound .

Pharmacological Potential

The dihydroxy-pyrrolidinedione scaffold is associated with enzyme inhibition (e.g., glycosidases, proteases) and antiviral activity. While direct data for the (3R,4S) isomer are lacking, its structural analogs’ commercial availability and documented synthetic routes position it as a candidate for targeted biological studies .

Métodos De Preparación

General Synthetic Strategy

The synthesis of (3R,4S)-1-Benzyl-3,4-dihydroxy-2,5-pyrrolidinedione typically starts from a chiral precursor such as (3S,4S)-1-benzylpyrrolidine-3,4-diol or related intermediates. The key steps involve:

- Catalytic hydrogenation using palladium on activated carbon (Pd/C) to introduce or modify hydroxyl groups stereoselectively.

- Use of acidic conditions (acetic acid or hydrochloric acid) to facilitate ring closure or functional group transformations.

- Purification by filtration and concentration under reduced pressure.

Detailed Preparation Methods and Reaction Conditions

| Step | Reaction Conditions | Yield | Experimental Notes |

|---|---|---|---|

| Hydrogenation in Ethanol with Acetic Acid | (3S,4S)-1-benzylpyrrolidine-3,4-diol (522 mg) dissolved in ethanol (15 mL), 10% Pd/C (100 mg), acetic acid (10 mL), hydrogen pressure 40 psi, 20°C, 7 hours | 99% | Reaction performed in Parr hydrogenation apparatus; after reaction, filtration through Celite and concentration; followed by treatment with 4N HCl in 1,4-dioxane and concentration to yield yellow solid product with MS (APCI) m/z = 104 [M+H]+ |

| Hydrogenation in 80% Aqueous Ethanol | Intermediate (3S,4S)-5 (77.3 g, 0.4 mol) dissolved in 80% aqueous ethanol (2.4 L), 10% Pd/C (7.0 g), hydrogen pressure 0.07 MPa, room temperature, 48 hours | 90.9% | After reaction, catalyst removed by filtration; filtrate concentrated under reduced pressure; residue treated with absolute ethanol to remove water; yellow oil intermediate (3S,4S)-6 obtained; Mass (ESI+) m/z = 104 [M+H]+; 1H NMR confirms structure |

Mechanistic Insights and Stereochemical Considerations

- The use of palladium on carbon as a catalyst under mild hydrogen pressure allows selective hydrogenation of double bonds or reduction of intermediates without racemization.

- Acetic acid serves as a proton source and stabilizes intermediates, promoting efficient hydrogenation.

- The stereochemistry (3R,4S) is controlled by the starting chiral diol and the conditions that preserve stereochemical integrity.

- Subsequent acid treatment (HCl in dioxane) facilitates cyclization or conversion to the final pyrrolidinedione structure.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Solvent | Ethanol or 80% aqueous ethanol |

| Temperature | Room temperature (~20°C) |

| Hydrogen Pressure | 40 psi (approx. 0.28 MPa) or 0.07 MPa |

| Reaction Time | 7 hours to 48 hours depending on scale |

| Acid Additives | Acetic acid, hydrochloric acid in dioxane |

| Purification | Filtration through Celite, concentration under reduced pressure, ethanol treatment |

| Yields | 90.9% to 99% |

Research Findings and Analytical Data

- Mass spectrometry (MS) confirms the molecular ion peak at m/z 104 [M+H]+, consistent with the expected molecular weight of the intermediate and final compound.

- Nuclear magnetic resonance (NMR) spectroscopy (1H NMR) data supports the stereochemistry and purity of the compound.

- The synthetic accessibility score (1.97) indicates a relatively straightforward synthesis process.

- The compound exhibits high solubility and stability under the described reaction conditions.

Q & A

Basic Questions

Q. What are the established synthetic routes for (3R,4S)-1-benzyl-3,4-dihydroxy-2,5-pyrrolidinedione, and what key reaction conditions are required to control stereochemistry?

- Methodological Answer : The synthesis typically involves multi-step protocols, including oxidation, benzylation, and stereoselective hydroxylation. For pyrrolidine derivatives, a common approach is to use chiral auxiliaries or catalysts to enforce the (3R,4S) configuration. For example, titanium(III) chloride-mediated reductions (as in , step b) can preserve stereochemical integrity during intermediate steps. Protecting-group strategies (e.g., benzyl groups) are critical to prevent unwanted side reactions during dihydroxylation .

Q. How can the stereochemical purity of this compound be validated experimentally?

- Methodological Answer : Chiral HPLC or polarimetry are standard for assessing enantiomeric excess. Comparative analysis with known stereoisomers (e.g., (3R,4R) and (3S,4S) diastereomers, listed in ) helps confirm configuration. X-ray crystallography (as applied in for related compounds) provides definitive structural validation by resolving bond angles and spatial arrangement of hydroxyl groups .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure and functional groups?

- Methodological Answer :

- NMR : H and C NMR can identify benzyl protons (δ ~7.3 ppm) and hydroxyl groups (broad signals at δ ~3–5 ppm). COSY or HSQC experiments resolve coupling between adjacent protons.

- IR : Strong O-H stretches (~3200–3500 cm) and carbonyl peaks (~1700 cm) confirm dihydroxy and diketone moieties.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., CHNO) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Discrepancies (e.g., unexpected regioselectivity in hydroxylation) require iterative validation. For example:

- DFT Calculations : Model transition states to predict kinetic vs. thermodynamic control.

- Isotopic Labeling : Use O-labeled reagents to trace hydroxylation pathways.

- In Situ Monitoring : Techniques like ReactIR track intermediate formation during reactions .

Q. What strategies optimize the yield of this compound in large-scale syntheses while maintaining stereochemical fidelity?

- Methodological Answer :

- Catalyst Screening : Test chiral ligands (e.g., Jacobsen’s salen complexes) to enhance enantioselectivity.

- Solvent Optimization : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.

- Temperature Gradients : Controlled cooling during crystallization prevents racemization.

- Reference analogous protocols for pyrrolidinone derivatives in (steps d–f) .

Q. How can this compound serve as a precursor for designing chiral catalysts or bioactive molecules?

- Methodological Answer : The vicinal diol and diketone groups enable:

- Metal Coordination : Act as a ligand for asymmetric catalysis (e.g., in aldol reactions).

- Derivatization : Introduce pharmacophores via Mitsunobu or Sharpless epoxidation (see , step e for oxidation methods).

- Structure-Activity Relationships (SAR) : Modify the benzyl group to study steric/electronic effects on biological targets .

Q. What are the challenges in analyzing degradation products of this compound under acidic/basic conditions?

- Methodological Answer :

- Stability Studies : Use accelerated degradation (e.g., 0.1 M HCl/NaOH at 40°C) with LC-MS to identify byproducts.

- Mechanistic Probes : Compare degradation pathways with structurally similar compounds (e.g., ’s (3R,4R) isomer) to isolate steric vs. electronic factors.

- HPLC-MS/MS : Quantify hydrolyzed diketone or debenzylated derivatives .

Data Contradiction Analysis

Q. How should researchers interpret conflicting melting point data reported for stereoisomers of this compound?

- Methodological Answer : Discrepancies may arise from:

- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone) and compare DSC thermograms.

- Impurity Profiles : Use elemental analysis or ICP-MS to detect trace metals (e.g., Ti residues from synthesis steps in ).

- Cross-reference with published data for diastereomers in (mp = 95°C for (3R,4R) and (3S,4S) isomers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.